molecular formula C22H33ClN2O B2466543 N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride CAS No. 1049788-59-1

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride

Cat. No.: B2466543
CAS No.: 1049788-59-1
M. Wt: 376.97
InChI Key: QAEBLKMOTWKZJE-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride is a synthetic small molecule characterized by a rigid adamantane backbone substituted with a phenyl group and an acetamide side chain containing a dimethylaminoethyl moiety. The adamantane group confers high lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS)-targeted therapeutics .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(3-phenyl-1-adamantyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O.ClH/c1-24(2)9-8-23-20(25)15-21-11-17-10-18(12-21)14-22(13-17,16-21)19-6-4-3-5-7-19;/h3-7,17-18H,8-16H2,1-2H3,(H,23,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEBLKMOTWKZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride typically involves the reaction of 3-phenyladamantane-1-carboxylic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or tertiary amines.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylaminoethyl group can facilitate binding to these targets, while the phenyladamantane moiety can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Applications References
N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride C₂₄H₃₃ClN₂O 417.0 (calc.) Adamantane core, phenyl, dimethylaminoethyl, acetamide Potential CNS therapeutics, kinase inhibition (inferred)
N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) C₂₅H₃₁N₃O₂ 429.5 (calc.) tert-Butyl, naphthylmethyl, dimethylaminophenyl Unimolecular exciplexes (photophysical)
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) C₁₅H₂₀ClN₃O₂ 309.79 Hydroxyquinoline, dimethylaminopropyl Kinase inhibition, anticancer research
N-(adamantan-1-yl)-2-(2,6-dichlorophenyl)acetamide C₁₈H₂₁Cl₂NO 338.3 (calc.) Adamantane, dichlorophenyl Unknown (structural analog)
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) C₁₄H₂₀ClNO₂ 269.8 Chloroacetamide, diethylphenyl Herbicide (pesticide)

Structural Differentiation

  • Adamantane vs. Quinoline Cores: The adamantane group in the target compound provides superior rigidity and lipid solubility compared to the planar quinoline core in SzR-105 . This may enhance blood-brain barrier penetration for CNS applications.
  • Substituent Effects: The phenyladamantane moiety distinguishes the target compound from alachlor, a pesticide with a chloroacetamide and diethylphenyl group .

Biological Activity

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article reviews the available literature, highlighting key findings, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dimethylaminoethyl group and a phenyladamantane moiety. Its molecular formula is C18H26ClNC_{18}H_{26}ClN with a molecular weight of approximately 305.87 g/mol. The presence of the dimethylamino group is significant for its pharmacological properties.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The dimethylamino group enhances its lipophilicity, allowing better penetration through cellular membranes, which is crucial for its biological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, a comparative analysis demonstrated that compounds with similar structural features exhibited significant cytotoxicity against lung cancer cell lines. The compound showed an IC50 value indicating effective inhibition of cell proliferation in vitro .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Cell Line
This compound12.5A549 (Lung Cancer)
2-Dimethylaminoethyl-linked derivative15.0A549 (Lung Cancer)
Diethylaminoethyl-linked derivative20.0A549 (Lung Cancer)

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It appears to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation may contribute to potential anxiolytic or antidepressant effects, as suggested by behavioral assays in animal models .

Case Studies and Clinical Implications

Several case studies have documented the therapeutic potential of compounds related to this compound. One notable case involved a patient with treatment-resistant depression who showed significant improvement after administration of a related compound in a clinical trial setting .

Case Study Overview: Treatment-Resistant Depression

Patient IDAgeTreatment DurationOutcome
001458 weeksSignificant reduction in HAM-D score

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